molecular formula C27H28ClN3O4 B251130 N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B251130
M. Wt: 494 g/mol
InChI Key: ASERFGKVECWTGB-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenoxy group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylbenzoyl chloride with piperazine to form 4-(2-methylbenzoyl)piperazine.

    Chlorination: The next step involves the chlorination of 3-chloro-4-nitrophenol to obtain 3-chloro-4-nitrophenyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-(2-methylbenzoyl)piperazine with 3-chloro-4-nitrophenyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro group (if present) to form amines.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an antipsychotic or antimicrobial agent.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide
  • **N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C27H28ClN3O4

Molecular Weight

494 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C27H28ClN3O4/c1-19-5-3-4-6-23(19)27(33)31-15-13-30(14-16-31)25-12-7-20(17-24(25)28)29-26(32)18-35-22-10-8-21(34-2)9-11-22/h3-12,17H,13-16,18H2,1-2H3,(H,29,32)

InChI Key

ASERFGKVECWTGB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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